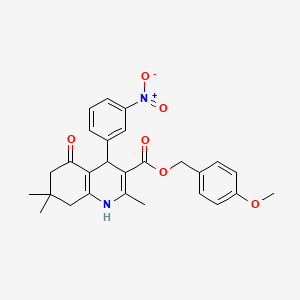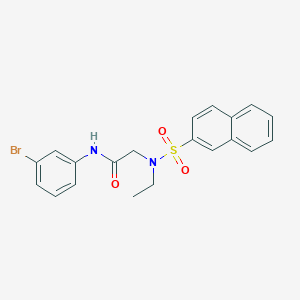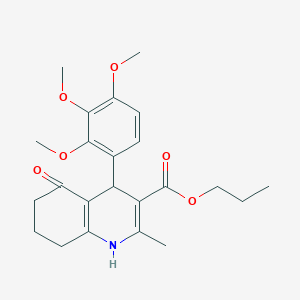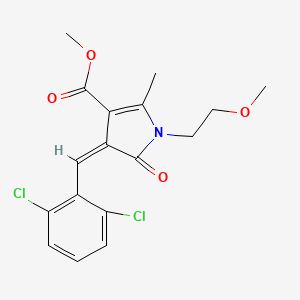![molecular formula C17H19FN2O4S B5113456 5-[(4-fluorophenyl)sulfamoyl]-2-methoxy-N-propylbenzamide](/img/structure/B5113456.png)
5-[(4-fluorophenyl)sulfamoyl]-2-methoxy-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-fluorophenyl)sulfamoyl]-2-methoxy-N-propylbenzamide is a synthetic organic compound that features a benzamide core with a fluorophenylsulfamoyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluorophenyl)sulfamoyl]-2-methoxy-N-propylbenzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-methoxybenzoic acid with propylamine under appropriate conditions to yield 2-methoxy-N-propylbenzamide.
Introduction of the Sulfamoyl Group: The next step involves the introduction of the sulfamoyl group. This can be achieved by reacting the benzamide intermediate with a sulfonyl chloride derivative, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Final Product Formation: The final step involves purification and isolation of the desired product, this compound, through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[(4-fluorophenyl)sulfamoyl]-2-methoxy-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfamoyl group can be reduced to form an amine derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 5-[(4-fluorophenyl)sulfamoyl]-2-formyl-N-propylbenzamide or 5-[(4-fluorophenyl)sulfamoyl]-2-carboxy-N-propylbenzamide.
Reduction: Formation of 5-[(4-fluorophenyl)amino]-2-methoxy-N-propylbenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving sulfamoyl and methoxy groups.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-[(4-fluorophenyl)sulfamoyl]-2-methoxy-N-propylbenzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The methoxy group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzoic acid
- 5-[(4-fluorophenyl)sulfamoyl]-2-hydroxy-N-propylbenzamide
Uniqueness
5-[(4-fluorophenyl)sulfamoyl]-2-methoxy-N-propylbenzamide is unique due to the presence of both a methoxy group and a propyl group on the benzamide core. This combination of functional groups can influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-[(4-fluorophenyl)sulfamoyl]-2-methoxy-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-3-10-19-17(21)15-11-14(8-9-16(15)24-2)25(22,23)20-13-6-4-12(18)5-7-13/h4-9,11,20H,3,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQPRUOIUZROGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(3-ethoxybenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5113390.png)




![4,4'-methylenebis{N-[4-(methylthio)benzylidene]aniline}](/img/structure/B5113457.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5113464.png)

![N-[2-(3-methoxyphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B5113479.png)



![Methyl 4-[[4-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]piperidin-1-yl]methyl]benzoate](/img/structure/B5113495.png)
